Chloro-PEG5-chloride

Catalog No.
S1525560
CAS No.
5197-65-9
M.F
C10H20Cl2O4
M. Wt
275.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro-PEG5-chloride

CAS Number

5197-65-9

Product Name

Chloro-PEG5-chloride

IUPAC Name

1,2-bis[2-(2-chloroethoxy)ethoxy]ethane

Molecular Formula

C10H20Cl2O4

Molecular Weight

275.17 g/mol

InChI

InChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2

InChI Key

QRLJZCCWUWDJHW-UHFFFAOYSA-N

SMILES

C(COCCOCCCl)OCCOCCCl

Synonyms

1,14-Dichloro-3,6,9,12-tetraoxatetradecane; 1,2-bis[2-(2-Chloroethoxy)ethoxy]-ethane; 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Canonical SMILES

C(COCCOCCCl)OCCOCCCl

Synthesis Applications:

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane, also known as Triethylene glycol dichloride, finds use in the synthesis of various organic compounds. For instance, it was employed in the preparation of a series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols, which are potential lubricating oil additives [1].

Source

[1] Bis 2-(2-chloroethoxy)ethyl ether = 99.0 T 638-56-2 - Sigma-Aldrich ()

Cationic Liquid Precursor:

This compound has been utilized as a precursor for the synthesis of ionic liquids. Specifically, it was used in the preparation of 1-(4-pyridiniumaldoxime)-2-(((2-chloroethoxy)-2-ethoxy)ethoxy)ethane, a cationic liquid with potential applications in catalysis and separation processes [2].

Source

[2] 1,2-Bis(2-chloroethoxy)ethane 97 112-26-5 - Sigma-Aldrich ()

Chloro-PEG5-chloride is a polyethylene glycol (PEG) derivative with chlorine atoms at both ends of the molecule. Its molecular formula is C10H20Cl2O6, and it has a molar mass of 307.1682 g/mol . The compound consists of a PEG chain with five ethylene oxide units, terminated by chlorine atoms on each end. It is slightly soluble in chloroform and appears as a clear, colorless liquid at room temperature .

The most common chemical transformations of Chloro-PEG5-chloride involve its terminal chlorine atoms. These reactive sites can undergo various nucleophilic substitution reactions:

  • Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines, thiols, or azides, making it useful for attaching PEG chains to other molecules.
  • Azide formation: Reaction with sodium azide can convert the terminal chlorides to azides, which are useful for click chemistry applications .
  • Ether formation: The chlorine atoms can be replaced by alkoxides to form ether linkages, allowing for the synthesis of more complex PEG derivatives.

While Chloro-PEG5-chloride itself does not have direct biological activity, its derivatives and conjugates play important roles in various biological applications:

  • PEGylation: The compound can be used to attach PEG chains to biologically active molecules, improving their solubility, stability, and pharmacokinetics .
  • Linker in PROTACs: Chloro-PEG5-chloride serves as a linker in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules used for targeted protein degradation .

The synthesis of Chloro-PEG5-chloride typically involves the following steps:

  • Polymerization: Ethylene oxide is polymerized to form a PEG chain with the desired length.
  • End-group modification: The terminal hydroxyl groups of the PEG chain are converted to chlorides using thionyl chloride or other chlorinating agents.
  • Purification: The resulting compound is purified through distillation or chromatography techniques.

Chloro-PEG5-chloride finds applications in various fields:

  • Organic synthesis: It serves as a versatile building block for creating more complex PEG derivatives and conjugates.
  • Bioconjugation: The compound is used to attach PEG chains to proteins, peptides, and other biomolecules, enhancing their properties for therapeutic applications .
  • PROTAC development: As a linker in PROTACs, it plays a crucial role in the design of targeted protein degradation therapies .
  • Surface modification: The compound can be used to modify surfaces, imparting properties such as increased hydrophilicity or resistance to protein adsorption.

Interaction studies involving Chloro-PEG5-chloride focus primarily on its role as a precursor or intermediate in the synthesis of more complex molecules. Some key interactions include:

  • Protein-PEG interactions: PEGylated proteins created using Chloro-PEG5-chloride derivatives exhibit altered interactions with other biomolecules and cellular components.
  • Drug-delivery systems: PEG-based nanocarriers synthesized using this compound show specific interactions with biological membranes and target tissues.

Similar Compounds

Several compounds share structural similarities or functional properties with Chloro-PEG5-chloride:

  • Chloro-PEGn-chloride (n ≠ 5): These compounds have varying numbers of ethylene oxide units, offering different chain lengths for specific applications .
  • Methoxy-PEG-chloride: This compound has a methoxy group on one end and a chloride on the other, providing asymmetric functionalization options.
  • Azido-PEG-azide: Similar in structure but with azide end groups instead of chlorides, this compound is used in click chemistry applications.
  • Amino-PEG-amine: This compound has amine groups at both ends, offering different reactivity compared to Chloro-PEG5-chloride.
  • Thiol-PEG-thiol: With thiol end groups, this compound provides alternative conjugation chemistry options.

Chloro-PEG5-chloride stands out due to its balanced reactivity, allowing for selective modifications at both ends of the molecule. Its specific chain length (5 ethylene oxide units) provides a unique balance of flexibility and size for various applications, particularly in PROTAC development and bioconjugation .

XLogP3

0.8

Wikipedia

SBB056713

Dates

Modify: 2023-08-15

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